molecular formula C5H7ClN6 B1590233 2-Amino-4-chloro-6-guanidinopyrimidine CAS No. 83170-03-0

2-Amino-4-chloro-6-guanidinopyrimidine

Cat. No.: B1590233
CAS No.: 83170-03-0
M. Wt: 186.6 g/mol
InChI Key: OFNBTXIKNJCAAZ-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-guanidinopyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-6-guanidinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and bases like triethylamine. .

    Oxidation and Reduction Reactions:

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidine derivatives, depending on the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and guanidine groups, which contribute to its diverse chemical reactivity and potential biological activities. Its ability to undergo various substitution reactions and its applications in medicinal chemistry make it a valuable compound for research and development .

Properties

IUPAC Name

2-(2-amino-6-chloropyrimidin-4-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN6/c6-2-1-3(11-4(7)8)12-5(9)10-2/h1H,(H6,7,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNBTXIKNJCAAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50509912
Record name N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83170-03-0
Record name N''-(2-Amino-6-chloropyrimidin-4-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50509912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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